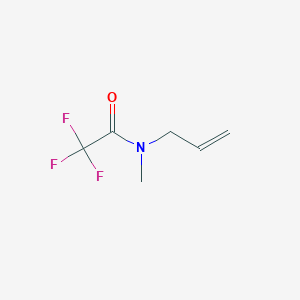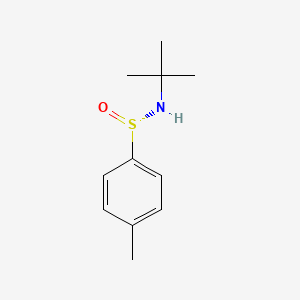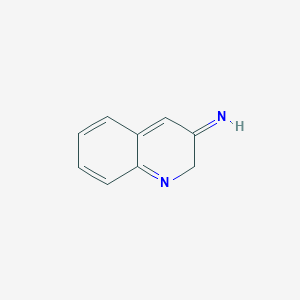
3(2H)-Quinolinimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3(2H)-Quinolinimine is a heterocyclic compound that features a quinoline ring system with an imine group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Quinolinimine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminobenzaldehyde with an appropriate nitrile in the presence of a base, leading to the formation of the quinoline ring system. The reaction conditions often include heating and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
化学反応の分析
Types of Reactions
3(2H)-Quinolinimine undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form quinoline N-oxide.
Reduction: The imine group can be reduced to form 3-aminoquinoline.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 5- and 8-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitro compounds are used under acidic or basic conditions.
Major Products
Oxidation: Quinoline N-oxide
Reduction: 3-Aminoquinoline
Substitution: Various substituted quinolines depending on the electrophile used.
科学的研究の応用
3(2H)-Quinolinimine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes, pigments, and other materials due to its stable ring system and reactivity.
作用機序
The mechanism of action of 3(2H)-Quinolinimine involves its interaction with various molecular targets, including enzymes and receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, the quinoline ring can intercalate with DNA, affecting transcription and replication processes.
類似化合物との比較
Similar Compounds
Quinoline: Lacks the imine group but shares the quinoline ring system.
Isoquinoline: Similar structure but with the nitrogen atom in a different position.
Pyridazine: Contains two nitrogen atoms in the ring but lacks the imine group.
Uniqueness
3(2H)-Quinolinimine is unique due to the presence of the imine group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials with specific properties.
特性
CAS番号 |
496926-78-4 |
|---|---|
分子式 |
C9H8N2 |
分子量 |
144.17 g/mol |
IUPAC名 |
2H-quinolin-3-imine |
InChI |
InChI=1S/C9H8N2/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-5,10H,6H2 |
InChIキー |
TYKBASBVACVZAS-UHFFFAOYSA-N |
正規SMILES |
C1C(=N)C=C2C=CC=CC2=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


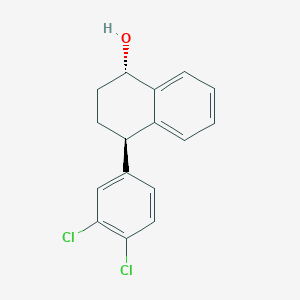
![Acetamide, 2,2,2-trifluoro-N-[6-(phenylmethyl)-2-oxa-6-azaspiro[3.4]oct-8-yl]-](/img/structure/B14253097.png)
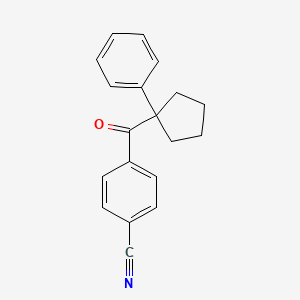
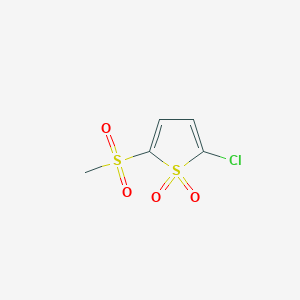

![(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B14253119.png)
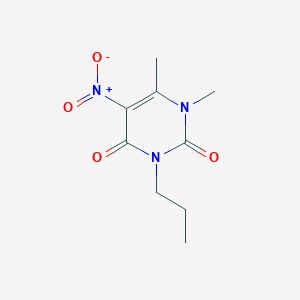
phosphanium bromide](/img/structure/B14253130.png)
![4-[5-(Dimethylamino)thiophen-2-yl]-1-methylpyridin-1-ium](/img/structure/B14253134.png)
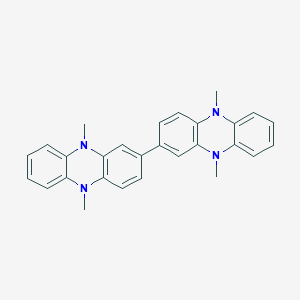
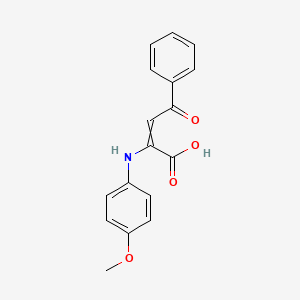
![4,4'-(Propane-1,3-diyl)bis[1-(prop-2-en-1-yl)piperidine]](/img/structure/B14253155.png)
